molecular formula C11H16O7S2 B14529048 2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid CAS No. 62606-57-9

2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid

Cat. No.: B14529048
CAS No.: 62606-57-9
M. Wt: 324.4 g/mol
InChI Key: UMRWQPNTMMLSAL-UHFFFAOYSA-N
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Description

2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a benzene ring substituted with a sulfooxy group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid typically involves the sulfonation of a suitable precursor. One common method is the reaction of benzene with sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄) to form benzenesulfonic acid. This intermediate can then undergo further reactions to introduce the sulfooxy and pentyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzene compounds .

Scientific Research Applications

2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid involves its interaction with molecular targets and pathways. The sulfooxy group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[5-(Sulfooxy)pentyl]benzene-1-sulfonic acid include other sulfonic acids, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the pentyl chain and the sulfooxy group. These structural features confer unique chemical properties and reactivity, making it suitable for specific applications in research and industry .

Properties

CAS No.

62606-57-9

Molecular Formula

C11H16O7S2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(5-sulfooxypentyl)benzenesulfonic acid

InChI

InChI=1S/C11H16O7S2/c12-19(13,14)11-8-4-3-7-10(11)6-2-1-5-9-18-20(15,16)17/h3-4,7-8H,1-2,5-6,9H2,(H,12,13,14)(H,15,16,17)

InChI Key

UMRWQPNTMMLSAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCCOS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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